Acid-Catalysed Ring-Expansion Selectivity: Bicyclo[3.2.0]heptan-6-one vs. Bicyclo[3.2.0]hept-2-en-6-one
When dissolved in FSO₃H or 96 % H₂SO₄, bicyclo[3.2.0]heptan-6-one undergoes a clean, two-carbon ring expansion to protonated cyclohept-2-enone. Under identical conditions, the unsaturated analogue bicyclo[3.2.0]hept-2-en-6-one rearranges to a completely different product, protonated 1‑acetylcyclopentadiene [1]. The saturated 6‑one thus provides exclusive access to the cycloheptenone scaffold, whereas the 2‑en-6-one diverts the reaction toward an acylcyclopentadiene, a pathway incompatible with cycloheptenone synthesis.
| Evidence Dimension | Product identity after acid-catalysed rearrangement |
|---|---|
| Target Compound Data | Exclusive formation of cyclohept-2-enone (protonated form) |
| Comparator Or Baseline | Bicyclo[3.2.0]hept-2-en-6-one: exclusive formation of 1-acetylcyclopentadiene |
| Quantified Difference | Orthogonal product selectivity (cycloheptenone vs. acylcyclopentadiene); quantitative conversion reported in superacid media |
| Conditions | FSO₃H or 96 % H₂SO₄, ambient temperature, followed by NaHCO₃/ether quench |
Why This Matters
For laboratories needing a reliable entry to cycloheptenone derivatives, only the saturated 6-one guarantees the desired ring-expansion outcome; the unsaturated analog diverts to a different product manifold, necessitating precise procurement of the correct isomer.
- [1] Hine, K.E.; Childs, R.F. The formation of cycloheptenone and cycloheptadienones from bicyclo[3.2.0]heptanone derivatives. An acid-catalyzed, two carbon ring expansion reaction. Can. J. Chem. 1976, 54, 12–18. View Source
